Compound Description: This compound exhibits a 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.
Compound Description: This compound was studied using a combination of X-ray diffraction and DFT calculations to elucidate its molecular structure. The study revealed the presence of a cyclobutane, a triazole, and three phenyl rings in the compound.
Compound Description: This compound was synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and used to create a Hg(II) complex.
Compound Description: This compound was synthesized as part of a series of Schiff bases and 1,2,4-triazole derivatives investigated for their antimicrobial activities.
Compound Description: This compound class was synthesized and evaluated for antimicrobial, antioxidant, and anti-inflammatory activities. Notably, derivatives with electron-withdrawing groups on the phenyl ring showed improved activity.
Compound Description: This compound was subjected to a metabolism study, revealing its main metabolite to be the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation formed through N-methylation.
Compound Description: This compound, synthesized in high yield (up to 91%), was one of a series of novel compounds designed to exhibit α-glucosidase inhibitory potential.
Compound Description: The crystal structure of this compound revealed the formation of centrosymmetric dimers with an R22(16) ring motif, stabilized by N—H⋯N hydrogen bonds.
Compound Description: This series of compounds was evaluated for anticancer activity against 60 cancer cell lines. Some derivatives showed activity against melanoma and breast cancer.
2-[(2-hidroxifenil)metiliden]-N-[4-(3-metil-5-sulfanil-4 H -1,2,4-triazol-4-il)fenil]hidrazin-1-carbotioamida
Compound Description: This compound showed the strongest antioxidative properties when tested using the ABTS and DPPH methods. It also displayed moderate antiproliferative properties against HEp-2 and BxPC-3 cells.
Compound Description: This series of coumarin-1,2,4-triazol-3-thioether hybrids was synthesized through the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.
Compound Description: This compound exhibited the most significant actoprotective activity in a study, increasing swimming duration by 14.31% compared to the control group. ,
N-R-amides and hydrazides of 2-[4-R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio]acetic acid
Compound Description: This group of compounds was synthesized and studied for their potential anti-inflammatory activity. They were prepared from 7’-((3-thio-4-R-4H-1,2,4-triazole-5-yl)methyl)-3’-methylxanthine and ethers of 2-[4-R-5-((3’-methylxanthine-7’-yl)methyl)-1,2,4-triazole-3-ylthio]acetic acid.
Compound Description: This series of compounds was synthesized and screened for in vitro antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3).
Compound Description: This compound displayed strong inhibitory activity against A549 (lung) and MCF-7 (breast) cancer cell lines, with a low IC50 value (1.25 ± 1.36 μM) against A549. It was part of a series of acefylline-derived 1,2,4-triazole hybrids.
Compound Description: This series of azinane triazole-based derivatives was synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Some derivatives showed potent inhibitory activity against these enzymes.
N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides
Compound Description: These two series of compounds were synthesized and tested for antimicrobial activity against bacteria, mold, and yeast.
Compound Description: This series of coumarin-1,2,4-triazol-3-thioether hybrids was synthesized in good yields through the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.
Compound Description: This compound class was synthesized as part of a larger study exploring the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives.
Compound Description: This compound is a G protein-biased kappa agonist that has been investigated for its potential in treating pain and itch with fewer side effects than unbiased kappa opioid agonists.
Compound Description: These series of compounds were synthesized and characterized. Some of these compounds were also evaluated for anticonvulsant and CNS depressant activities.
Compound Description: This compound was used as a complexing agent for the solid phase extraction and preconcentration of gold and palladium ions before their determination by flame atomic absorption spectrometry. ,
Compound Description: This compound was the most potent derivative in a series of acefylline-derived 1,2,4-triazole hybrids, exhibiting significant activity against the human liver carcinoma (Hep G2 cell line)
Compound Description: This series of compounds was synthesized from N-(naphthalen-1-yl)propanamide and evaluated for their antimicrobial activity against 10 bacteria and 10 fungi species.
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)
Compound Description: This GPR17 agonist was investigated in combination with the phenolic compound 2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and temozolomide (TMZ) for potential glioblastoma therapy.
N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)
Compound Description: These compounds were synthesized and exhibited notable antimicrobial activity against seven bacteria and four fungi species.
Compound Description: This potent lesinurad-based hit was used as a starting point for the development of more potent uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia of gout.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.